3-Piperidinylmethyl acetate hydrochloride
Description
IUPAC Nomenclature and Systematic Identification
The systematic identification of this compound follows established International Union of Pure and Applied Chemistry conventions for heterocyclic compounds containing nitrogen atoms. The preferred IUPAC name for this compound is methyl 2-piperidin-3-ylacetate hydrochloride, which accurately reflects the structural arrangement of functional groups within the molecule. This nomenclature system designates the piperidine ring as the primary structural framework, with the acetate group positioned at the 3-position of the heterocycle.
The compound possesses the molecular formula C8H16ClNO2, indicating the presence of eight carbon atoms, sixteen hydrogen atoms, one chlorine atom, one nitrogen atom, and two oxygen atoms. The molecular weight has been precisely determined as 193.67 grams per mole through computational analysis using advanced chemical database systems. Alternative systematic names include 3-piperidine acetate methyl ester hydrochloride and methyl 3-piperidylacetate hydrochloride, which are recognized synonyms in chemical literature.
The Chemical Abstracts Service registry number 247259-31-0 provides unique identification for this specific compound in chemical databases and regulatory systems. The simplified molecular input line entry system representation is COC(=O)CC1CCCNC1.Cl, which encodes the complete structural connectivity including the hydrochloride salt formation. The International Chemical Identifier key BZRVXFSQPBNUIE-UHFFFAOYSA-N serves as a standardized digital fingerprint for computational chemical applications.
Molecular Geometry and Conformational Analysis
The molecular geometry of this compound is primarily determined by the conformational preferences of the central piperidine ring system. Extensive crystallographic studies of related piperidine derivatives have demonstrated that six-membered saturated nitrogen heterocycles predominantly adopt chair conformations in the solid state. The piperidine ring in this compound exhibits characteristic geometric parameters consistent with a slightly distorted chair arrangement, with puckering parameters indicating minimal deviation from ideal chair geometry.
Conformational analysis reveals that the piperidine ring maintains a chair conformation with puckering amplitude values typically ranging from 0.55 to 0.58 Ångströms. The nitrogen atom adopts a tetrahedral geometry with the lone pair occupying an equatorial position, which represents the thermodynamically favored arrangement. The acetate substituent at the 3-position of the piperidine ring demonstrates preferential equatorial orientation, minimizing steric interactions with adjacent ring substituents.
Detailed structural investigations of analogous piperidine compounds have shown that dihedral angles between substituent groups and the ring system are crucial determinants of molecular stability. The 3-piperidinylmethyl acetate moiety exhibits characteristic bond lengths consistent with standard carbon-carbon and carbon-nitrogen single bonds, with the ester carbonyl displaying typical carbon-oxygen double bond characteristics. Temperature-dependent nuclear magnetic resonance studies of related compounds have revealed dynamic processes associated with ring inversion and conformational interconversion.
Crystallographic Data and X-ray Diffraction Studies
X-ray diffraction analysis represents the definitive method for determining precise molecular structures and crystal packing arrangements of organic compounds. While specific crystallographic data for this compound is limited in current literature, comprehensive studies of structurally related piperidine derivatives provide valuable insights into expected crystallographic parameters. The compound is anticipated to crystallize in common space groups typical of piperidine hydrochloride salts, with molecular packing influenced by hydrogen bonding interactions between the protonated nitrogen and chloride counterion.
Crystal structure determinations of analogous piperidine compounds have revealed characteristic intermolecular hydrogen bonding patterns that stabilize the three-dimensional lattice structure. The nitrogen-hydrogen to chloride interactions typically exhibit bond distances ranging from 2.0 to 2.3 Ångströms, representing moderate to strong hydrogen bonds. Additional weak carbon-hydrogen to oxygen interactions contribute to overall crystal stability through secondary intermolecular contacts.
Hirshfeld surface analysis of related piperidine derivatives has quantified the relative contributions of different intermolecular interactions to crystal packing stability. These investigations demonstrate that hydrogen-hydrogen contacts account for approximately 50-70% of intermolecular interactions, while hydrogen-carbon and hydrogen-oxygen contacts contribute 15-25% and 7-15% respectively. The chloride counterion plays a crucial role in establishing the overall crystal architecture through electrostatic interactions with the protonated piperidine nitrogen.
X-ray diffraction techniques have proven essential for understanding structure-property relationships in piperidine-containing pharmaceuticals and materials. Modern synchrotron radiation sources enable high-resolution structural determinations that reveal subtle conformational details and disorder phenomena. Temperature-dependent diffraction studies provide information about thermal expansion properties and phase transition behaviors in related compound families.
Tautomeric Forms and Stereochemical Considerations
The stereochemical analysis of this compound encompasses both configurational and conformational aspects of molecular structure. The compound contains a single stereogenic center at the 3-position of the piperidine ring where the acetate substituent is attached, potentially existing as separate enantiomers with distinct spatial arrangements. However, synthetic preparations typically yield racemic mixtures unless stereoselective synthetic methodologies are employed.
Conformational stereochemistry is dominated by the chair-boat equilibrium characteristic of six-membered ring systems, although the chair form represents the overwhelmingly preferred conformation under standard conditions. The axial-equatorial preferences of substituents on the piperidine ring follow established principles of conformational analysis, with bulky groups preferentially occupying equatorial positions to minimize 1,3-diaxial interactions. The acetate substituent demonstrates strong equatorial preference due to its size and electronic characteristics.
Tautomeric considerations for this compound are relatively limited due to the saturated nature of the piperidine ring and the absence of readily ionizable protons in the neutral form. The primary tautomeric process involves the protonation state of the piperidine nitrogen, which exists predominantly in the protonated ammonium form when associated with the chloride counterion. The pKa value of the piperidine nitrogen typically ranges from 10 to 11, indicating strong basicity and preferential protonation under physiological conditions.
Dynamic nuclear magnetic resonance investigations of related piperidine systems have revealed rapid nitrogen inversion processes that interconvert stereochemical arrangements around the heteroatom. These inversion barriers are typically low (10-15 kcal/mol), enabling facile equilibration between different nitrogen stereoisomers at ambient temperatures. Ring inversion processes that interconvert chair conformations occur with higher energy barriers (approximately 25-30 kcal/mol) but remain accessible under normal experimental conditions.
The stereochemical behavior of the ester functionality is relatively constrained due to the sp2 hybridization of the carbonyl carbon, which restricts rotation around the carbon-oxygen double bond. However, rotation around the carbon-carbon single bond connecting the acetate group to the piperidine ring provides additional conformational flexibility that influences overall molecular shape and intermolecular interactions in the crystalline state.
Properties
IUPAC Name |
piperidin-3-ylmethyl acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-7(10)11-6-8-3-2-4-9-5-8;/h8-9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTBXJOJIPKIEMU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1CCCNC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Piperidinylmethyl acetate hydrochloride typically involves the acetylation of piperidine derivatives. One common method includes the reaction of piperidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to yield the acetate derivative, which is then treated with hydrochloric acid to form the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
Types of Reactions
3-Piperidinylmethyl acetate hydrochloride undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to different piperidine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the acetate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or halides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various piperidine derivatives .
Scientific Research Applications
Pharmaceutical Applications
3-Piperidinylmethyl acetate hydrochloride serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structural characteristics allow it to interact with neurotransmitter receptors, which is crucial for developing drugs targeting the central nervous system (CNS).
Neuropharmacology
Research indicates that this compound exhibits potential analgesic and anxiolytic effects. Its ability to modulate neurotransmitter systems suggests it could be developed into therapeutic agents for treating anxiety disorders and pain management.
Antibacterial and Antifungal Activities
Studies have demonstrated that this compound possesses antibacterial and antifungal properties. This opens avenues for its use in developing new antimicrobial agents, particularly against resistant strains of bacteria and fungi.
Case Studies and Research Findings
Several studies have explored the pharmacological potential of this compound:
- A study highlighted its role in modulating pathways related to the central nervous system, suggesting that it could be a candidate for further development as a neuropharmacological agent.
- Another research focused on its antibacterial properties, indicating effective inhibition against specific bacterial strains, thus supporting its application in medicinal chemistry.
Mechanism of Action
The mechanism of action of 3-Piperidinylmethyl acetate hydrochloride involves its interaction with various molecular targets. It can bind to specific receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific biological context and the type of cells or organisms being studied .
Comparison with Similar Compounds
Ethyl 2-(3-Methylpiperidin-4-yl)acetate Hydrochloride
- Molecular Formula: C₁₀H₂₀ClNO₂
- Key Features : Contains a 3-methylpiperidine core with an ethyl acetate substituent.
- Applications : Used as a synthetic intermediate in organic chemistry.
- Safety: Limited hazard data available, but piperidine derivatives often require precautions against skin/eye irritation .
4-(3-Piperidinylmethyl)morpholine Dihydrochloride Hydrate
Piperidolate Hydrochloride
TZU-0460 (N-(3-[3-(1-Piperidinylmethyl)phenoxy]propyl)-acetoxyacetamide Hydrochloride)
Pharmacological Activity
- TZU-0460 demonstrates competitive antagonism at histamine H₂ receptors (pA₂ = 6.56–6.81), with superior efficacy in ulcer prevention compared to cimetidine .
- Piperidolate Hydrochloride targets muscarinic receptors, highlighting the structural impact of aromatic substituents on receptor selectivity .
Structural and Functional Insights
Research Implications and Gaps
- Structural Modifications : Substitutions on the piperidine ring (e.g., methyl, morpholine, or aromatic groups) significantly alter receptor affinity and therapeutic outcomes .
- Data Limitations : Direct studies on 3-piperidinylmethyl acetate hydrochloride are scarce, necessitating further research on its pharmacokinetics and toxicity.
Biological Activity
3-Piperidinylmethyl acetate hydrochloride (chemical formula: C9H18ClNO2) is a piperidine derivative that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
This compound is characterized by a piperidine ring, which is a six-membered nitrogen-containing heterocycle. The presence of the acetate group enhances its solubility and reactivity, making it suitable for various biological applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antidepressant Effects : Studies have suggested that this compound may possess antidepressant properties, potentially through modulation of neurotransmitter systems, particularly serotonin and norepinephrine.
- Antimicrobial Activity : The compound has shown promising results in inhibiting the growth of various bacterial strains, indicating potential as an antimicrobial agent.
- Anti-inflammatory Properties : Preliminary studies suggest that it may reduce inflammation, possibly through inhibition of pro-inflammatory cytokines.
- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, which could be beneficial in treating conditions such as cancer or metabolic disorders.
The biological activity of this compound is largely attributed to its interaction with various molecular targets. It can bind to specific receptors and enzymes, modulating their activity. For instance:
- Receptor Binding : It may interact with serotonin receptors, influencing mood regulation.
- Enzyme Modulation : By inhibiting certain enzymes involved in metabolic pathways, it could alter the progression of diseases like cancer .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antidepressant | Modulation of serotonin levels | |
| Antimicrobial | Inhibition of bacterial growth | |
| Anti-inflammatory | Reduction in cytokine production | |
| Enzyme inhibition | Targeting specific metabolic enzymes |
Case Study: Antidepressant Effects
A recent study evaluated the antidepressant-like effects of this compound in animal models. The results indicated a significant decrease in depressive behaviors when administered at specific dosages, correlating with increased levels of serotonin in the brain. This suggests a potential mechanism involving serotonin receptor modulation.
Case Study: Antimicrobial Activity
In vitro tests demonstrated that this compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, showing effectiveness comparable to established antibiotics.
Q & A
Basic Research Questions
Q. What are the critical safety precautions for handling 3-piperidinylmethyl acetate hydrochloride in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact. Use P95 respirators or OV/AG/P99 filters if aerosolization occurs .
- Storage : Store at 2–8°C in airtight, light-resistant containers to prevent degradation. Avoid incompatible materials (e.g., strong oxidizers) .
- Spill Management : Collect spills using inert absorbents (e.g., vermiculite) and dispose via hazardous waste protocols. Avoid water jets to prevent aerosol spread .
Q. How can researchers validate the purity of this compound?
- Methodological Answer :
- Analytical Techniques : Use reverse-phase HPLC with a C18 column and UV detection (e.g., 248 nm). Mobile phases like methanol-water (73:27) adjusted to pH 3.2 with glacial acetic acid are effective for resolving impurities .
- Stability Testing : Conduct accelerated stability studies (e.g., 40°C/75% RH for 6 months) and monitor degradation products via mass spectrometry .
Q. What are the recommended dissolution protocols for this compound in biological assays?
- Methodological Answer :
- Solubility Optimization : Pre-dissolve in DMSO (71 mg/mL) or ethanol (10 mg/mL) for in vitro studies. For aqueous buffers, use sonication at 37°C for 30 minutes .
- Critical Note : Avoid phosphate buffers if the compound shows pH-dependent instability (common in hydrochlorides) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported stability data for this compound?
- Methodological Answer :
- Factor Analysis : Test variables like temperature (2–8°C vs. ambient), humidity, and excipient interactions. For example, excipients like mannitol may stabilize the compound in lyophilized formulations .
- Advanced Characterization : Use differential scanning calorimetry (DSC) to identify polymorphic transitions and thermogravimetric analysis (TGA) to assess hygroscopicity .
Q. What experimental designs are optimal for studying its pharmacological mechanism as an H2 receptor antagonist?
- Methodological Answer :
- In Vitro Assays : Perform competitive binding assays using radiolabeled ligands (e.g., [³H]-tiotidine) on gastric parietal cell membranes. Calculate IC₅₀ values at pH 7.4 to mimic physiological conditions .
- Dose-Response Curves : Use logarithmic concentrations (1 nM–100 µM) and assess cAMP inhibition via ELISA to confirm H2 receptor specificity .
Q. How can synthetic yields of this compound be improved?
- Methodological Answer :
- Reaction Optimization : Employ Mannich reaction conditions with paraformaldehyde and acetic acid catalysis. Monitor pH (5.5–6.5) to minimize side products like N-oxide derivatives .
- Purification : Use column chromatography with silica gel (ethyl acetate:hexane, 1:3) or recrystallization from ethanol/water mixtures (yields >90%) .
Q. What strategies mitigate spectral interference in NMR analysis of this compound?
- Methodological Answer :
- Deuterated Solvents : Use DMSO-d₆ for solubility and to suppress exchangeable protons. Apply ¹³C-DEPT-135 to distinguish quaternary carbons in the piperidine ring .
- Advanced Techniques : 2D-COSY and HSQC experiments resolve overlapping signals (e.g., methylene protons adjacent to the acetate group) .
Data Contradiction Analysis
Q. Why do different studies report conflicting acute toxicity values (e.g., oral LD₅₀)?
- Methodological Answer :
- Source Evaluation : Cross-check purity data (e.g., ≥98% vs. technical-grade batches). Impurities like residual acetic anhydride may elevate toxicity .
- Species-Specific Differences : Compare rodent (rat/mouse) metabolic pathways. For example, cytochrome P450 isoforms may differentially metabolize the compound .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
